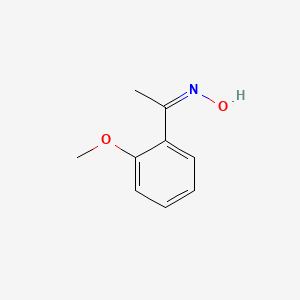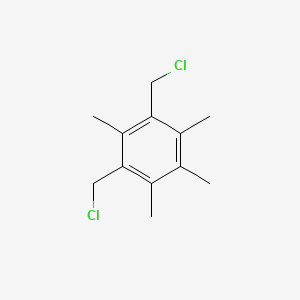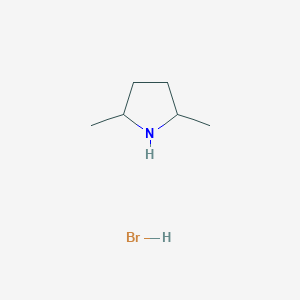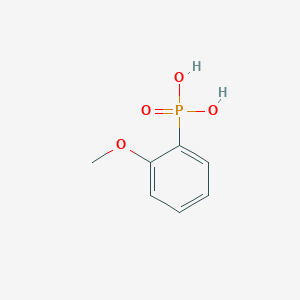
Tribenzyl(cyclohexyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzyl(cyclohexyl)silane is an organosilicon compound characterized by a silicon atom bonded to three benzyl groups and one cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribenzyl(cyclohexyl)silane can be synthesized through a hydrosilylation reaction. One common method involves the reaction of cyclohexene with tribenzylsilane in the presence of a platinum catalyst, such as chloroplatinic acid, under ultraviolet light irradiation. This reaction proceeds efficiently at temperatures up to 70°C, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound typically involves similar hydrosilylation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the compound suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzyl(cyclohexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often using silanes as reducing agents.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Silanes such as tris(trimethylsilyl)silane are often used as reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silane derivatives.
Substitution: Functionalized silane compounds with various organic groups.
Wissenschaftliche Forschungsanwendungen
Tribenzyl(cyclohexyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism by which tribenzyl(cyclohexyl)silane exerts its effects involves the formation and cleavage of silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various organic groups, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(cyclohexyl)silane
- Tris(trimethylsilyl)silane
Comparison
Tribenzyl(cyclohexyl)silane is unique due to the presence of three benzyl groups and one cyclohexyl group, which confer distinct steric and electronic properties. Compared to trimethyl(phenyl)silane and trimethyl(cyclohexyl)silane, this compound offers greater versatility in organic synthesis due to its ability to undergo multiple types of chemical reactions. Tris(trimethylsilyl)silane, on the other hand, is primarily used as a radical-based reducing agent .
Eigenschaften
CAS-Nummer |
18848-69-6 |
|---|---|
Molekularformel |
C27H32Si |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
tribenzyl(cyclohexyl)silane |
InChI |
InChI=1S/C27H32Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-3,5-10,13-18,27H,4,11-12,19-23H2 |
InChI-Schlüssel |
AUYZAXBUCDOOSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)


![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)





![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)



